

Eckol: A Comprehensive Technical Guide on its Chemical Structure and Functional Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eckol is a marine-derived polyphenolic compound belonging to the phlorotannin class, predominantly isolated from brown algae of the genus Ecklonia, such as Ecklonia cava.[1][2] This technical guide provides an in-depth overview of the chemical structure, functional groups, and significant biological activities of **Eckol**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Functional Groups

Eckol is a trimer of phloroglucinol (1,3,5-trihydroxybenzene) units. Its rigid and complex structure is characterized by a dibenzo-p-dioxin skeleton, which is a distinctive feature among phlorotannins. The multiple hydroxyl (-OH) groups attached to its aromatic rings are the primary functional groups responsible for its potent biological activities, particularly its antioxidant properties.

IUPAC Name: 4-(3,5-dihydroxyphenoxy)dibenzo[b,e][1][2]dioxine-1,3,6,8-tetrol

Molecular Formula: C18H12O9

Molecular Weight: 372.28 g/mol

Key Structural Features:

- Dibenzo-p-dioxin Skeleton: This heterocyclic core provides a rigid framework for the molecule.
- Phloroglucinol Units: Three phloroglucinol units are interconnected, contributing to the high density of hydroxyl groups.
- Hydroxyl Groups: The numerous phenolic hydroxyl groups are key to Eckol's ability to scavenge free radicals and chelate metal ions.
- Ether Linkages: The phloroglucinol units are linked via ether bonds, forming the dibenzo-pdioxin structure.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of **Eckol** are primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Eckol** are complex due to the number of aromatic protons and carbons. The chemical shifts are typically recorded in deuterated solvents like DMSO-d₆.

¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)
Chemical shifts (δ , ppm) for aromatic protons typically appear between 5.8 and 6.2 ppm.	Chemical shifts (δ , ppm) for aromatic carbons are observed in the range of 94-163 ppm.

Note: Specific chemical shift assignments can vary slightly depending on the solvent and instrument used. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are necessary for unambiguous assignments.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of **Eckol**. In positive ion mode, the protonated molecule

[M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns involving the cleavage of ether bonds and loss of phloroglucinol units.

Experimental Protocols Isolation and Purification of Eckol from Ecklonia cava

- 1. Extraction:
- Dried and powdered Ecklonia cava is extracted with 70-80% aqueous ethanol or methanol at room temperature with constant stirring.
- The solvent is evaporated under reduced pressure to obtain a crude extract.
- 2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The phlorotannin-rich fraction is typically found in the ethyl acetate layer.
- 3. Chromatographic Purification:
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20.
 - Silica Gel Chromatography: A gradient elution system of chloroform and methanol is often employed.
 - Sephadex LH-20 Chromatography: Elution with methanol is used to separate compounds based on size.
- Centrifugal Partition Chromatography (CPC): This technique has been efficiently used for the isolation of **Eckol**. A common two-phase solvent system is n-hexane:ethyl acetate:methanol:water.[2]
- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (C18 column) with a mobile phase consisting of a gradient of water

(often with a small amount of acid like formic or phosphoric acid) and acetonitrile or methanol.

Structural Characterization

- 1. NMR Spectroscopy:
- ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons.
- 2. Mass Spectrometry:
- High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-qTOF-MS), is used to determine the exact mass and elemental composition.
- Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns for structural confirmation.

Functional Activities of Eckol

Eckol exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Antioxidant Activity

Eckol is a potent antioxidant due to its ability to donate hydrogen atoms from its numerous hydroxyl groups to scavenge free radicals.

Assay	IC50 / Activity	Reference
DPPH Radical Scavenging	Potent activity reported, with specific IC50 values varying between studies.	
ABTS Radical Scavenging	Strong scavenging activity observed.	
Reactive Oxygen Species (ROS) Scavenging	Effectively reduces intracellular ROS levels.	_

Anti-inflammatory Activity

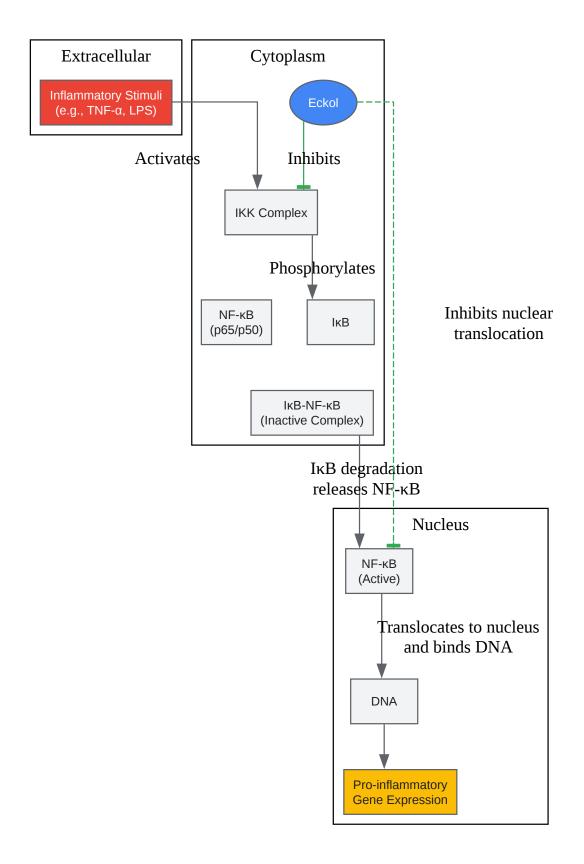
Eckol has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Activity	Mechanism	Reference
Inhibition of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6)	Downregulation of gene expression.	
Inhibition of iNOS and COX-2 expression	Suppression of inflammatory enzyme production.	_
IC ₅₀ for NO inhibition in LPS- stimulated RAW 264.7 cells	Varies depending on the study.	_

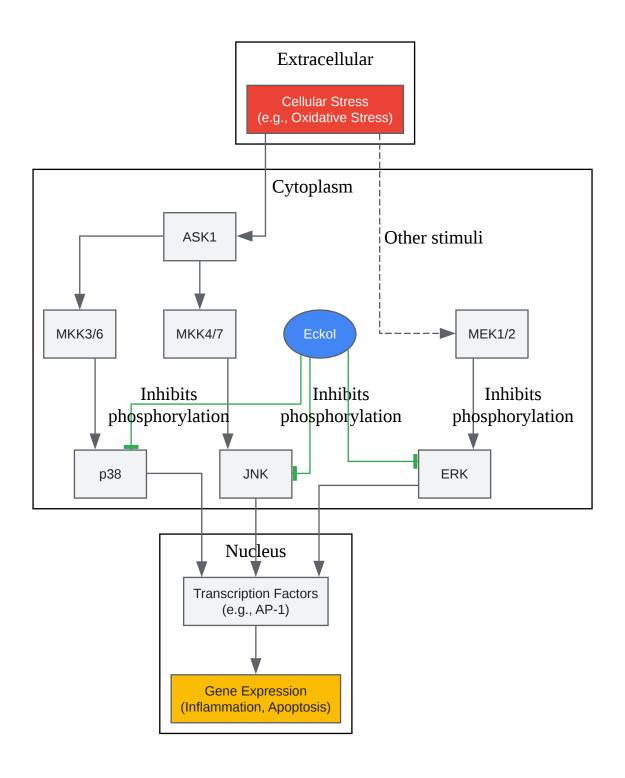
Anticancer Activity

Eckol has shown potential as an anticancer agent by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.

Cancer Cell Line	Effect	IC ₅₀ / Effective Concentration	Reference
Various cancer cell lines	Inhibition of proliferation, induction of apoptosis.	IC50 values vary depending on the cell line.	


Signaling Pathways Modulated by Eckol

Eckol exerts its biological effects by interacting with and modulating several intracellular signaling pathways.


Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-кB) pathway is a crucial regulator of inflammation. **Eckol** has been shown to inhibit this pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Eckol from Ecklonia cava ameliorates TNF-α/IFN-y-induced inflammatory responses via regulating MAPKs and NF-κB signaling pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Eckol: A Comprehensive Technical Guide on its Chemical Structure and Functional Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671088#chemical-structure-and-functional-groups-of-eckol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com